2-Ethoxy-3-ethylpyrazine
説明
Overview of Pyrazine (B50134) Derivatives in Aroma Chemistry Research
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widely recognized for their significant contribution to the aromas of a vast array of foods and beverages. nih.govresearchgate.netresearchgate.net They are particularly associated with the desirable scents formed during thermal processing, such as roasting, baking, and frying. nih.govresearchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of many pyrazines in food systems. nih.govwur.nlresearchwithrutgers.com
The structure of the pyrazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, allows for a wide variety of substituents. This structural diversity gives rise to a broad spectrum of aroma profiles, ranging from nutty and roasted to green and bell pepper-like. researchgate.netsemanticscholar.org Alkylpyrazines, for instance, are key contributors to the aroma of roasted products like coffee and peanuts. wur.nlresearchgate.net The type and position of the substituent groups on the pyrazine ring play a crucial role in determining the specific odor characteristics and potency of the molecule. ijournalse.org
Research in aroma chemistry extensively studies pyrazine derivatives to understand their formation mechanisms, analytical detection methods, and structure-activity relationships. ijournalse.orgacs.orgnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and quantifying these volatile compounds in complex food matrices. nih.govnih.govresearchgate.net Understanding the nuances of pyrazine chemistry allows for better control over flavor development in food processing and the creation of novel flavor profiles. researchgate.net
Academic Significance of 2-Ethoxy-3-ethylpyrazine as a Model Compound
This compound serves as an important model compound in scientific research for several reasons. Its well-defined chemical structure and distinct aroma profile make it an ideal candidate for investigating the fundamental principles of structure-odor relationships in pyrazine derivatives. chemimpex.com By systematically modifying the structure of this compound and observing the resulting changes in sensory perception, researchers can gain insights into how molecular features influence aroma. acs.org
In sensory evaluation studies, this compound is utilized to understand the behavior of pyrazine derivatives in various chemical and sensory contexts. chemimpex.com Its characteristic raw potato-like aroma provides a clear and recognizable sensory marker. parchem.comthegoodscentscompany.com This allows for its use in studies on odor thresholds, flavor interactions, and the development of analytical methods for aroma quantification. acs.orgmdpi.com
Furthermore, the synthesis of this compound and related compounds provides a platform for exploring and refining synthetic methodologies for pyrazine derivatives. acs.org The study of its formation, often through the condensation of α-dicarbonyl compounds with α-diamines, contributes to the broader understanding of pyrazine synthesis in both laboratory and industrial settings.
Historical Context of Pyrazine Research in Food and Fragrance Systems
The investigation of pyrazines in the context of food and fragrance has a rich history. Initially, research focused on identifying the key volatile compounds responsible for the characteristic aromas of roasted and cooked foods. As analytical techniques became more sophisticated, particularly with the advent of gas chromatography in the mid-20th century, scientists were able to isolate and identify numerous pyrazine derivatives. nih.govresearchgate.net
Subsequent research delved into the mechanisms of pyrazine formation, with a significant focus on the Maillard reaction and Strecker degradation. wur.nlresearchgate.net This understanding has been crucial for the food industry, enabling manufacturers to control and enhance the flavor of their products through process optimization. researchgate.net In the fragrance industry, the unique and powerful aromas of pyrazines have led to their use in a variety of applications, contributing to the creation of complex and distinctive scent profiles. chemimpex.comsemanticscholar.orgelsevierpure.com The ongoing study of pyrazines, including specific compounds like this compound, continues to be an active area of research, driven by the desire to uncover new flavors and fragrances and to better understand the intricate world of aroma chemistry. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H12N2O | chemimpex.comnih.govnist.gov |
| Molecular Weight | 152.2 g/mol | chemimpex.comnih.gov |
| Appearance | Colorless to slightly yellow clear liquid | chemimpex.com |
| Odor | Raw potato | parchem.comthegoodscentscompany.com |
| Boiling Point | 195.00 to 197.00 °C @ 760.00 mm Hg | parchem.comthegoodscentscompany.com |
| Flash Point | 157.00 °F TCC (69.44 °C) | thegoodscentscompany.com |
| Specific Gravity | 0.98100 to 0.98300 @ 20.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.49200 to 1.49500 @ 20.00 °C | thegoodscentscompany.com |
| CAS Number | 35243-43-7 | chemimpex.comnih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-ethoxy-3-ethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7-8(11-4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSHGGVMHVIOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188736 | |
| Record name | 2-Ethoxy-3-ethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to pale yellow liquid; Raw potato like aroma | |
| Record name | 2-Ethoxy-3-ethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Ethoxy-3-ethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.981 -0.983 (20°) | |
| Record name | 2-Ethoxy-3-ethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2107/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35243-43-7 | |
| Record name | 2-Ethoxy-3-ethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035243437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-3-ethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHOXY-3-ETHYLPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHOXY-3-ETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147QYV8K8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of 2 Ethoxy 3 Ethylpyrazine
Presence in Thermally Processed Food Matrices
Pyrazines are hallmark compounds formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. While many alkylpyrazines are well-documented in a variety of cooked and roasted products, the presence of 2-Ethoxy-3-ethylpyrazine is not commonly reported.
Specific Examples in Roasted and Cooked Food Products
Detailed scientific studies that specifically identify and quantify this compound in roasted or cooked foods are largely absent from the current body of literature. One notable instance of its mention in food analysis is its use as an internal standard in a study quantifying other alkylpyrazines in commercial peanut butter. This application suggests that the natural concentration of this compound in peanut butter is likely negligible or non-existent, as an internal standard must not interfere with the endogenous compounds being measured.
While other ethyl-substituted pyrazines, such as 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3-methylpyrazine, are frequently identified as key aroma compounds in products like roasted peanuts, baked potatoes, and coffee, there is a lack of corresponding data for this compound.
Interactive Data Table: Occurrence of Structurally Similar Pyrazines in Thermally Processed Foods
Since no quantitative data for this compound is available, the following table presents information on closely related pyrazine (B50134) compounds to provide context on the types of foods where such molecules are typically found.
| Food Product | Structurally Similar Pyrazine Detected | Typical Flavor Contribution |
| Roasted Peanuts | 2-Ethyl-3,5-dimethylpyrazine | Roasted, nutty, earthy |
| Baked Potatoes | 2-Ethyl-3,5-dimethylpyrazine | Baked, earthy, potato-like |
| Roasted Coffee | 2-Ethyl-3-methylpyrazine | Roasted, nutty, cocoa-like |
| Grilled Beef | 2-Ethyl-3,5-dimethylpyrazine | Roasted, meaty |
| Bread Crust | 2-Ethyl-3,5-dimethylpyrazine | Toasted, baked |
Occurrence in Specific Biological Systems
Information regarding the presence of this compound in specific biological systems, such as microbial or plant life, is not available in the current scientific literature.
Microbial Samples and Metabolism Studies
While various bacteria, such as Bacillus subtilis, are known to produce a range of alkylpyrazines during fermentation, there are no specific reports identifying this compound as a metabolite in microbial systems. Research into the microbial biosynthesis of pyrazines has primarily focused on alkyl- and methoxy-substituted pyrazines.
Role in Plant Volatiles and Crop Flavor Profiles
Similarly, there is no documented evidence of this compound being a component of plant volatiles or contributing to the flavor profiles of crops. Studies on plant volatiles have identified other classes of pyrazines, such as methoxypyrazines, which are responsible for the green and vegetative notes in vegetables like bell peppers and in certain grape varieties. However, ethoxy-substituted pyrazines have not been reported in these contexts.
Distribution Patterns in Complex Natural Mixtures
Due to the absence of data on its natural occurrence in various matrices, no distribution patterns for this compound in complex natural mixtures can be described. Comprehensive analyses of volatile compounds in complex food aromas have not, to date, reported the identification of this specific compound in significant or recurring amounts.
Formation Mechanisms and Biosynthesis of 2 Ethoxy 3 Ethylpyrazine
Chemical Pathways in Thermally Induced Reactions
Thermally induced reactions, particularly those occurring during cooking, roasting, or baking, are the most significant sources of 2-Ethoxy-3-ethylpyrazine. These pathways involve the transformation of simple precursors like sugars and amino acids into complex aromatic compounds.
The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the formation of a wide array of flavor compounds, including pyrazines. perfumerflavorist.com It is initiated by the condensation of a carbonyl group (typically from a reducing sugar) with an amino group from an amino acid, peptide, or protein. perfumerflavorist.comnih.gov
The formation of the pyrazine (B50134) ring and its substituents is heavily dependent on the specific amino acids and carbonyl compounds involved. The initial stages of the Maillard reaction produce Amadori or Heyns rearrangement products, which then degrade upon further heating to form highly reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl. researchgate.net
These α-dicarbonyls then react with amino acids in a process known as the Strecker degradation. This critical step generates α-aminoketones and Strecker aldehydes. The self-condensation of two α-aminoketone molecules is a primary route to forming the dihydropyrazine ring, which subsequently aromatizes to the final pyrazine. researchgate.netnih.gov The structure of the resulting pyrazine is determined by the precursor molecules. For this compound, the ethyl group is likely derived from the Strecker degradation of amino acids such as α-aminobutyric acid or isoleucine. The ethoxy group is presumed to originate from the presence of ethanol (B145695) in the reaction matrix, which can participate in the condensation or substitution reactions.
Table 1: Amino Acid Precursors and Their Corresponding Pyrazine Substituents This table illustrates the general relationship between common amino acids and the alkyl groups they typically contribute to pyrazine structures through the Maillard reaction.
| Amino Acid | Resulting Substituent(s) |
| Glycine | Unsubstituted, Methyl |
| Alanine | Methyl, Dimethyl |
| Valine | Isopropyl, Diisopropyl |
| Leucine | Isobutyl |
| Isoleucine | sec-Butyl, Ethyl |
| Threonine | Methyl, Ethyl |
| α-Aminobutyric acid | Ethyl |
An alternative pathway for pyrazine formation that does not strictly depend on α-dicarbonyl intermediates involves the dimerization of azomethine ylides. acs.orgresearchgate.net Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated from the reaction of amino acids with various carbonyl compounds. wikipedia.org
In this pathway, the azomethine ylide intermediates undergo a dimerization reaction to form a piperazine structure. researchgate.net This piperazine intermediate can then undergo oxidative decarboxylation to generate a dihydropyrazine moiety. acs.org This dihydropyrazine subsequently aromatizes to form the stable pyrazine ring. This route has been demonstrated in model systems using glyoxylic acid and glycine, which are capable of forming azomethine ylides but not α-dicarbonyl compounds. acs.orgresearchgate.net This mechanism represents a distinct, non-traditional route for the assembly of the core pyrazine skeleton.
The final step in many pyrazine formation pathways is the aromatization of a dihydropyrazine intermediate. While this is often achieved through oxidation, non-oxidative routes also exist. researchgate.net In these pathways, aromatization occurs through the elimination of a substituent, such as a hydroxy group, from the dihydropyrazine ring side-chain. researchgate.net This elimination reaction achieves the stable aromatic system without the need for an external oxidizing agent. Research has indicated that certain alkylpyrazines, such as 2-ethyl-3,6-dimethyl pyrazine, can be generated through such non-oxidative mechanisms. researchgate.net
The core of pyrazine synthesis, whether through the Maillard reaction or other chemical routes, is the condensation of key intermediates. The most widely accepted mechanism involves the self-condensation of two α-aminocarbonyl molecules (also known as aminoketones), which are primary products of the Strecker degradation. researchgate.net
This reaction proceeds as follows:
Two molecules of an α-aminoketone condense to form a six-membered dihydropyrazine ring.
This dihydropyrazine intermediate is unstable and readily undergoes a subsequent reaction to achieve aromatic stability.
The final step is typically an oxidation or elimination reaction that converts the dihydropyrazine into the corresponding aromatic pyrazine. researchgate.netresearchgate.net
Classic organic syntheses, such as the Gutknecht or Gastaldi condensation reactions, utilize this principle to condense two amines onto two ketones to form the pyrazine ring under acidic and oxidative conditions. scentree.co The formation of this compound would necessitate the condensation of specific α-aminoketones that contain the precursors for the ethyl and ethoxy groups.
Maillard Reaction Pathways
Biotechnological and Microbial Formation
Beyond thermally induced chemical reactions, pyrazines can also be produced through biological processes. The use of microorganisms or isolated enzymes offers an alternative, often more controlled, method for synthesizing specific flavor compounds.
Research has shown that various bacterial strains are capable of producing alkylpyrazines. Notably, strains of Bacillus subtilis isolated from fermented soybeans (natto) have been identified as producers of a range of pyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov The specific profile of pyrazines produced varies significantly between different bacterial strains, suggesting that targeted production may be possible through strain selection. nih.gov
Furthermore, chemoenzymatic synthesis has been demonstrated as a viable route for producing specific pyrazines. A study showed that 3-ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine using two key enzymes: L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov In this process, the enzymes supply the necessary precursors (aminoacetone and acetaldehyde), which then chemically condense to form the final pyrazine product. nih.gov
While the direct microbial or enzymatic synthesis of this compound has not been specifically detailed in the literature, these findings establish a clear precedent. It is plausible that similar biotechnological pathways could be developed by providing specific precursors, such as α-aminobutyric acid and ethanol, to selected microbial cultures or enzymatic systems.
Elucidation of Biosynthetic Routes in Microorganisms
The biosynthesis of pyrazines in microorganisms is multifaceted, with many proposed pathways still considered hypothetical. It is widely believed that many pyrazines are not the product of single enzymatic reactions but rather arise from the non-enzymatic condensation of precursor molecules derived from amino acids. nih.gov
One of the key proposed mechanisms for the formation of the pyrazine ring is the condensation of α-amino ketones, which are derived from amino acids. For instance, the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated to proceed from L-threonine. This process involves the enzymatic conversion of L-threonine into intermediates like aminoacetone and acetaldehyde, which then chemically condense to form the pyrazine derivative.
While the exact enzymatic pathway for this compound has not been fully elucidated, it is plausible that it follows a similar route. The ethyl group at the 3-position likely originates from precursors derived from amino acids such as L-threonine. However, the origin of the ethoxy group at the 2-position is less clear from a biosynthetic perspective and may involve a subsequent enzymatic or chemical modification of a pyrazine intermediate. The formation of the core pyrazine ring is thought to involve the dimerization of α-amino carbonyl compounds, which are intermediates in amino acid metabolism.
Precursor Identification in Biological Systems
The building blocks for pyrazine biosynthesis are primarily derived from amino acid metabolism. For many alkylpyrazines, specific amino acids have been identified as key precursors.
L-threonine has been identified as a significant precursor for the formation of various alkylpyrazines, including those with ethyl and methyl substitutions. mdpi.com It can be enzymatically converted to intermediates such as aminoacetone and acetaldehyde, which are reactive molecules that can participate in condensation reactions to form the pyrazine ring. mdpi.com
Amino Acids and α,β-Dicarbonyls : The general hypothesis for pyrazine biogenesis points to the synthesis from α-amino acids and α,β-dicarbonyls. nih.gov
For this compound specifically, it is hypothesized that the ethyl group is derived from a four-carbon amino acid precursor like L-threonine. The origin of the ethoxy group is a subject of ongoing research. It could potentially be derived from ethanol or an activated form of ethanol, which is then enzymatically attached to a pyrazine intermediate. However, direct evidence for this specific ethoxylation step in microbial systems is not yet well-documented in scientific literature.
Strain-Specific Pyrazine Production Capabilities
Different microbial strains exhibit varied capabilities in producing pyrazines, which is largely dependent on their specific metabolic pathways and the enzymes they possess. Several bacterial species are known for their ability to produce a range of alkylpyrazines.
Bacillus subtilis , a bacterium commonly found in fermented foods like natto, is a well-known producer of various alkylpyrazines. nih.gov Studies have shown that different strains of B. subtilis can produce a spectrum of pyrazines, including methyl-, dimethyl-, and trimethylpyrazines. nih.gov The production of specific pyrazines by these strains can be influenced by the available precursors in the growth medium. For example, the addition of L-threonine to the culture medium can enhance the production of certain alkylpyrazines. nih.gov
While direct production of this compound by specific microbial strains has not been extensively reported, the known capabilities of bacteria like Bacillus subtilis to synthesize a variety of alkylpyrazines suggest that strains with the appropriate enzymatic machinery could potentially produce this compound if the necessary precursors, including a source for the ethoxy group, are available. The strain-specific nature of pyrazine production highlights the diversity of metabolic capabilities within the microbial world.
Below is a table summarizing the production of various alkylpyrazines by different strains of Bacillus subtilis isolated from natto, demonstrating strain-specific production profiles.
| Strain ID | 2-methylpyrazine (µg/L) | 2,3-dimethylpyrazine (µg/L) | 2,5-dimethylpyrazine (mg/L) | 2,6-dimethylpyrazine (µg/L) | 2,3,5-trimethylpyrazine (mg/L) | 2,3,5,6-tetramethylpyrazine (mg/L) |
| BcP4 | 690.0 | 680.4 | - | 1891.0 | - | - |
| BcP21 | - | - | 4.5 | - | 52.6 | 501.1 |
Table 1. Example of strain-specific production of various alkylpyrazines by two different Bacillus subtilis strains. Data indicates the significant variation in the types and quantities of pyrazines produced.
Synthetic Methodologies for 2 Ethoxy 3 Ethylpyrazine and Analogues
Laboratory-Scale Organic Synthesis Routes
Laboratory synthesis provides the foundational chemistry for accessing specific pyrazine (B50134) structures. These routes are often versatile, allowing for the creation of a wide array of analogues through the careful selection of precursors and reaction pathways.
The most classical and straightforward route to the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. semanticscholar.org This approach builds the heterocyclic ring in a single cyclization step. For the specific synthesis of 2-ethoxy-3-ethylpyrazine, this would theoretically involve the reaction of ethylenediamine with 1-ethoxy-2,3-pentanedione. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. Air or a mild oxidizing agent often facilitates this final aromatization step.
While direct condensation is powerful, its application can be limited by the availability and stability of the required unsymmetrical dicarbonyl precursors. A more common strategy for producing substituted pyrazines involves the self-condensation of α-amino ketones. For instance, two molecules of an appropriate α-amino ketone can dimerize, cyclize, and oxidize to form a symmetrically substituted pyrazine. However, to achieve an unsymmetrically substituted pyrazine like this compound, a mixed condensation of two different α-amino ketones would be required, often leading to a mixture of products that necessitates complex purification.
A notable variation involves the condensation of α-amino acid amides with a 1,2-dicarbonyl compound like glyoxal. acs.org This method is particularly useful for synthesizing 2-hydroxy-3-alkylpyrazines, which are key intermediates for producing alkoxy-substituted pyrazines. acs.org
Table 1: Overview of Condensation-Based Reactions for Pyrazine Synthesis
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Dicarbonyl + Diamine | 1,2-Dicarbonyl Compound + 1,2-Diamine | Symmetrically or Unsymmetrically Substituted Pyrazines | Direct, fundamental method; product structure depends on reactant symmetry. |
| Amino Acid Amide Condensation | α-Amino Acid Amide + Glyoxal | 2-Hydroxy-3-alkylpyrazines | Forms key pyrazinone intermediates for further derivatization. acs.org |
| Self-Condensation of α-Amino Ketones | α-Amino Ketone (2 equivalents) | Symmetrically Substituted Pyrazines | Dimerization followed by cyclization and oxidation. |
Synthesizing complex pyrazines like this compound is often more efficiently and selectively achieved by modifying a pre-existing pyrazine core. This step-wise approach provides greater control over the final substitution pattern.
A primary strategy begins with the synthesis of a 2-hydroxypyrazine (which exists in tautomeric equilibrium with its 2-pyrazinone form). For the target compound, 2-hydroxy-3-ethylpyrazine would be the key intermediate. This compound can be synthesized via the condensation of an α-amino acid amide, such as α-aminobutyramide, with glyoxal. acs.org The resulting hydroxypyrazine can then be converted to the target ethoxy derivative through a Williamson ether synthesis, involving deprotonation with a suitable base followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.
An alternative and widely used derivatization route involves nucleophilic aromatic substitution. This pathway starts with the preparation of a halogenated pyrazine, such as 2-chloro-3-ethylpyrazine. The chloro- group acts as an effective leaving group and can be displaced by an alkoxide. The reaction of 2-chloro-3-ethylpyrazine with sodium ethoxide in a suitable solvent yields this compound directly. The necessary 2-chloropyrazine intermediates can be prepared from the corresponding 2-hydroxypyrazines by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This halogenation-alkoxylation sequence is a robust and common method for preparing various 2-alkoxypyrazines. acs.orgresearchgate.net
Table 2: Key Derivatization Strategies for Alkoxypyrazine Synthesis
| Strategy | Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| Etherification | 2-Hydroxy-3-ethylpyrazine | 1. Base (e.g., NaH) 2. Ethylating Agent (e.g., C₂H₅I) | Pyrazinone anion | This compound |
| Nucleophilic Substitution | 2-Hydroxy-3-ethylpyrazine | 1. POCl₃ 2. Sodium Ethoxide (NaOEt) | 2-Chloro-3-ethylpyrazine | This compound |
Strategies for Controlled Synthesis of Specific Pyrazine Isomers
The synthesis of a specific, unsymmetrically substituted pyrazine isomer requires careful control of regioselectivity. When condensation reactions are employed with two different unsymmetrical precursors, the formation of multiple isomers is a common problem, leading to difficult separation processes and reduced yields of the desired product. For instance, a condensation intended to produce a 2,3-disubstituted pyrazine could also yield 2,5- and 2,6-disubstituted isomers.
To overcome this challenge, regioselective strategies are paramount. The derivatization methods described previously (Section 4.1.2) are inherently more regioselective than direct condensations. By building the substitution pattern in a stepwise manner on a pre-formed ring, the position of each functional group is unambiguously defined. For example, synthesizing 2-hydroxy-3-ethylpyrazine and then converting it to the ethoxy derivative ensures that the ethyl and ethoxy groups are located at the 2- and 3-positions, respectively, with no other isomers formed.
Recent advances in catalysis also offer pathways to improved regioselectivity. For other heterocyclic systems, methods have been developed that allow for the selective synthesis of specific isomers through catalyst control. google.comthieme.deorganic-chemistry.org While specific examples for this compound are not prevalent, the principles of using directing groups or specific catalysts to favor one reaction pathway over another are an active area of research that can be applied to pyrazine synthesis. The development of synthetic routes that provide access to specific isomers without generating complex mixtures remains a key goal in heterocyclic chemistry. dur.ac.uk
Development of Environmentally Conscious Synthesis Methods
In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for pyrazine synthesis. These approaches aim to reduce the use of hazardous materials, minimize energy consumption, and decrease waste generation compared to traditional synthetic protocols.
One promising area is the use of biocatalysis. Enzymes can operate under mild, aqueous conditions, offering a green alternative to harsh chemical reagents. For example, a novel biocatalytic method for synthesizing asymmetric pyrazines utilizes the enzyme L-threonine dehydrogenase to generate an aminoacetone precursor in situ. researchgate.net This biological approach avoids hazardous conditions and aligns with the demand for "natural" flavor compounds in the food industry. researchgate.netd-nb.info
Another green strategy involves the use of multicomponent reactions (MCRs) in environmentally benign solvents. The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been successfully used to synthesize fused pyrazine structures (imidazo[1,2-a]pyrazines) in sustainable solvents like eucalyptol. researchgate.net This approach improves efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste and purification needs. researchgate.net
Table 3: Comparison of Traditional vs. Environmentally Conscious Synthesis Methods
| Aspect | Traditional Methods | Environmentally Conscious Methods |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs). | Emphasizes use of water or green solvents like eucalyptol. researchgate.net |
| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Utilizes biocatalysts (enzymes) or recoverable heterogeneous catalysts. researchgate.net |
| Reaction Conditions | Can require high temperatures and harsh reagents (e.g., POCl₃). | Typically mild, ambient temperatures and pressures. researchgate.net |
| Efficiency | Often involves multiple steps with purification after each. | Focuses on one-pot reactions and multicomponent strategies to improve atom economy. researchgate.net |
| Waste | Can generate significant chemical waste. | Designed to minimize byproducts and waste streams. |
Role of 2 Ethoxy 3 Ethylpyrazine in Sensory Science and Flavor Research
Contribution to Aroma Perception
Characterization of Distinct Odor Notes
2-Ethoxy-3-ethylpyrazine is consistently characterized by a potent and distinctive raw potato aroma. chemicalbook.comparchem.comthegoodscentscompany.com Some descriptions also note earthy or nutty nuances, which are common for pyrazine (B50134) compounds. cymitquimica.com The unique sensory profile of this compound makes it a significant contributor to the flavor of foods where such notes are characteristic.
The perception of its aroma is dependent on its concentration in a given food matrix. At varying levels, it can impart different shades of its characteristic scent, ranging from a subtle earthy background note to a dominant raw vegetable aroma.
Interactive Table: Odor Profile of this compound
| Descriptor | Associated Foods/Beverages |
|---|---|
| Raw Potato | Baked Potatoes, French Fries |
| Earthy | Root Vegetables, Some Red Wines |
Interplay with Other Volatile Compounds in Complex Aromas
In the context of a complete food or beverage aroma, this compound does not act in isolation. Its perceived aroma is the result of complex interactions with a multitude of other volatile compounds. Pyrazines, as a class, are key contributors to the "roasted" character of foods like coffee, cocoa, and nuts. researchgate.netnih.gov
For example, in coffee, the earthy and nutty notes of pyrazines blend with the caramel-like furans, fruity esters, and spicy phenols to create the rich and complex aroma that consumers recognize. The presence of this compound can enhance the perception of earthiness, complementing the roasted notes of other pyrazines like 2-ethyl-3,5-dimethylpyrazine (B18607). nih.gov Similarly, in certain red wines, the vegetative or earthy notes attributed to pyrazines can be a desirable characteristic of the varietal aroma, provided they are well-integrated with the fruity and spicy notes of the wine.
Quantitative Sensory Analysis of Pyrazines
To scientifically evaluate the impact of a flavor compound, sensory scientists employ quantitative methods to determine the concentration at which it can be detected and how its intensity is perceived.
Methodologies for Sensory Threshold Determination
The sensory threshold of a compound is the minimum concentration required for it to be detected by the human senses. There are several methodologies used to determine these thresholds, often involving trained sensory panels.
One common approach is the Method of Limits , where a panelist is presented with a series of samples with increasing or decreasing concentrations of the compound of interest. The threshold is determined as the point where the panelist can reliably detect a difference between the sample and a blank control. These tests are conducted in a controlled environment to minimize sensory biases. cetjournal.it
The determination of a sensory threshold is influenced by the matrix (e.g., water, ethanol (B145695) solution, or a complex food product) in which the compound is presented, as interactions with other components can alter its volatility and perception.
Interactive Table: Odor Thresholds of Selected Pyrazine Compounds
| Compound | Odor Threshold (in water) | Reference |
|---|---|---|
| 2-Ethoxy-3-methylpyrazine | 0.8 ppb (parts per billion) | leffingwell.comperfumerflavorist.com |
| 2-Ethyl-3,5-dimethylpyrazine | 0.04 ppb | researchgate.net |
Analysis of Odor Activity Values (OAVs) in Research Contexts
OAV = Concentration / Odor Threshold
A compound with an OAV greater than 1 is generally considered to be a significant contributor to the aroma profile. The higher the OAV, the more impactful the compound is on the perceived flavor.
In research, OAVs are crucial for identifying key odorants in complex food systems. For instance, a quantitative analysis of soy sauce aroma type baijiu identified 2-ethyl-3,5-dimethylpyrazine as having the highest OAV among the pyrazines studied, indicating its primary role in the roasted aroma of the spirit. nih.gov Although specific concentration data for this compound in foods and beverages is not widely published, its potent "raw potato" aroma suggests that even at low concentrations, it could have a significant OAV and play a key role in the flavor of products where it is present.
Modulation of Food and Beverage Sensory Profiles
The presence and concentration of this compound can significantly modulate the sensory profiles of various foods and beverages, particularly those that undergo thermal processing.
In the context of wine , certain pyrazines, known as methoxypyrazines, are responsible for the characteristic "green" or "vegetative" notes in varieties like Cabernet Sauvignon and Sauvignon Blanc. While this compound is not a methoxypyrazine, its earthy and potato-like notes can contribute to the vegetative aroma profile, which can be considered either a desirable varietal characteristic or a flaw, depending on its intensity and the style of the wine.
The control of pyrazine formation during food processing is a key area of flavor chemistry. By manipulating factors such as temperature, time, and the availability of precursors (sugars and amino acids), food producers can modulate the concentration of pyrazines like this compound to achieve a desired sensory outcome.
Research on Flavor Enhancement in Food Systems
Research into the application of this compound in food systems centers on its ability to impart a specific and authentic raw potato character. This makes it a valuable tool for enhancing the flavor profile of potato-based products, where it can restore or boost aromatic notes that may be lost during processing. Its "green" and earthy undertones can also be used to add complexity and a sense of freshness to savory food systems.
Studies on Flavor Profiles in Beverages (e.g., Wines, Spirits)
In the context of beverages, the role of pyrazines is most extensively documented in enology, the study of wine. Specific methoxypyrazines, for instance, are well-known for contributing the characteristic "bell pepper" or "vegetative" aromas to certain wine varietals like Cabernet Sauvignon and Sauvignon Blanc.
However, the specific contribution of this compound to beverage profiles is less commonly documented as a naturally occurring compound. Instead, its role in beverage research is more likely as an intentionally added flavoring agent to study its effect on sensory perception. In the development of spirits, such as gin or vodka, where unique botanical and aromatic profiles are desired, this compound could be researched for its potential to add a novel earthy or vegetal note. Similarly, in the craft beer industry, its application could be explored to create unique flavor profiles in certain beer styles, such as saisons or farmhouse ales, where earthy and rustic notes are considered desirable.
Applications as a Flavoring Agent in Research and Development
As a commercially available flavoring agent, this compound serves as a valuable component in the toolkit of flavor chemists during the research and development (R&D) of new food products and flavors. thegoodscentscompany.comperflavory.com It is designated for use as a flavoring agent or adjuvant by regulatory and advisory bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govfao.orgfda.gov Its primary application in R&D is to provide a specific, high-impact aromatic note that can be used to build or modify a complex flavor profile. google.com
Flavor development is a process of blending various chemical compounds to achieve a target taste and aroma. In this process, this compound is used for its ability to deliver a consistent and potent raw potato and earthy aroma. This allows R&D specialists to precisely control this specific flavor note in a final product. For example, it can be used to create a "baked potato" flavor for a savory snack seasoning by combining it with other pyrazines that contribute roasted or buttery notes. nbinno.com It can also be used in trace amounts to add an authentic, earthy complexity to mushroom, truffle, or other vegetable-based flavorings.
The table below outlines potential applications of this compound in research and development settings.
| Specialty Spirits | To experiment with novel, earthy, and savory profiles in gin or other botanical spirits. | Its unique aroma can be used to create distinctive and complex beverage products. |
Advanced Analytical Methodologies for 2 Ethoxy 3 Ethylpyrazine Characterization
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating 2-ethoxy-3-ethylpyrazine from intricate mixtures, enabling its accurate identification and quantification. Gas and liquid chromatography are the primary methods employed, each offering unique advantages for analyzing this volatile compound.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile compounds like pyrazines. researchgate.nettut.ac.jp Coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID), GC is instrumental in identifying and quantifying pyrazines in various samples. researchgate.netacs.org The separation in GC is based on the partitioning of analytes between a stationary phase (a high-boiling-point liquid coated on an inert solid support) within a capillary column and a mobile phase (an inert carrier gas, such as helium). researchgate.netsigmaaldrich.com
The retention time, which is the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification. However, since many positional isomers of alkylpyrazines have very similar mass spectra, unambiguous identification often requires comparing their gas chromatographic retention indices (RIs) with those of authentic standards. researchgate.net
Typical GC-MS parameters for pyrazine (B50134) analysis involve setting the injector, MS transfer line, ion source, and quadrupole temperatures to values around 250°C, 250°C, 230°C, and 150°C, respectively. researchgate.net For instance, in the analysis of pyrazines in peanut butter, a polar SUPELCOWAX® 10 GC column was used with an oven temperature program starting at 40°C and ramping up to 230°C. sigmaaldrich.com
Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrices
For highly complex samples such as food extracts and essential oils, one-dimensional GC may not provide sufficient resolution, leading to co-elution of compounds. azom.com Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. gcms.cz This technique utilizes two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. copernicus.org
The modulator traps small, sequential portions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation. gcms.czcopernicus.org The result is a two-dimensional chromatogram (or contour plot) where analytes are separated based on their properties on both columns. azom.com This structured elution pattern, where chemically similar compounds appear in distinct regions of the plot, greatly aids in identification and reduces the likelihood of misidentification due to co-elution. gcms.cz The enhanced peak capacity and increased sensitivity of GC×GC make it an invaluable tool for the detailed characterization of trace aroma compounds like this compound in complex food matrices. gcms.cznih.gov
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
While GC is the dominant technique for pyrazine analysis, high-performance liquid chromatography (HPLC) offers specific advantages, particularly for the separation of non-volatile derivatives or challenging isomers. tut.ac.jpmdpi.com Unlike GC, HPLC is not limited to volatile compounds. mdpi.com
A notable application of HPLC is the separation of closely related pyrazine regio-isomers, which can be difficult to resolve by GC. nih.gov Research has demonstrated that a polysaccharide chiral stationary phase column can successfully separate non-chiral isomers like 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492) using a mobile phase of cyclohexane (B81311) and isopropanol. nih.gov This strategy highlights HPLC's capability to resolve structurally similar compounds, a principle that can be extended to the separation of this compound from its isomers. nih.gov The choice of column and mobile phase is critical, and various reversed-phase columns, such as C18, are commonly used for separating pyrazines with mobile phases like acetonitrile/water or methanol/water. tut.ac.jp
Mass Spectrometry (MS) for Detection and Quantification
Mass spectrometry is the definitive technique for the detection and structural elucidation of this compound. When coupled with chromatographic separation, it provides a powerful analytical system for both qualitative and quantitative analysis.
Headspace-Solid Phase Microextraction (HS-SPME)-GC/MS
Headspace-solid phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile compounds like this compound from solid or liquid samples. nih.govresearchgate.net In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. sigmaaldrich.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a GC, where the analytes are desorbed for analysis by GC-MS. sigmaaldrich.com
The efficiency of the extraction depends on several factors, including the fiber coating, extraction temperature, and time. researchgate.netresearchgate.net This method is valued for its simplicity, speed, and sensitivity, enabling the detection of trace-level pyrazines. nih.gov It has been successfully applied to determine pyrazines in a variety of matrices, including Chinese liquors, perilla seed oils, and peanut butter. sigmaaldrich.comnih.govresearchgate.net
Table 1: Example HS-SPME Conditions for Pyrazine Analysis
| Parameter | Perilla Seed Oil Analysis researchgate.net | Chinese Liquor Analysis acs.orgnih.gov | Peanut Butter Analysis sigmaaldrich.com |
|---|---|---|---|
| SPME Fiber | CAR/PDMS | Not Specified | Divinylbenzene-Carboxen-PDMS |
| Equilibration/Extraction Temp. | 70°C | 50°C | 65°C |
| Equilibration Time | Not Specified | 15 min | Not Specified |
| Extraction Time | 20 min | 30 min | 30 min |
| Sample Preparation | Oil sample in vial | Sample diluted to 12% alcohol, saturated with NaCl | 5 g sample in 40 mL vial |
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF/MS)
Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF/MS) is a powerful tool for the analysis of complex mixtures containing trace-level analytes. Unlike quadrupole mass spectrometers, which scan through a mass range, TOF analyzers measure the mass-to-charge ratio of all ions nearly simultaneously by measuring the time it takes for them to travel through a flight tube. nih.gov
This results in very high data acquisition rates (spectra collection rates of up to 500 Hz), which is particularly advantageous for fast-eluting peaks generated in GC×GC analyses. copernicus.orgnih.gov The high acquisition speed ensures that even very narrow chromatographic peaks are accurately represented, which is crucial for both identification and quantification. GC-TOF/MS provides high-quality, full-mass-range spectra, which aids in the confident identification of unknown compounds by library matching and the deconvolution of co-eluting peaks. gcms.cznih.gov These features make GC-TOF/MS an excellent technique for the sensitive detection and reliable quantification of this compound, especially when it is present at low concentrations in a complex matrix. nih.gov
Chemical Ionization (CI) Techniques for Enhanced Detection
While Electron Ionization (EI) is a common technique in Gas Chromatography-Mass Spectrometry (GC-MS), its high-energy nature often leads to extensive fragmentation of the parent molecule. This can make unambiguous identification of the molecular ion difficult, especially for isomeric compounds. Chemical Ionization (CI) offers a "softer" ionization method that is highly advantageous for the analysis of pyrazines.
In CI, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable plasma of reagent ions. These reagent ions subsequently ionize the analyte molecules through proton transfer or adduction, resulting in significantly less fragmentation.
For this compound (C₈H₁₂N₂O, Molecular Weight: 152.19 g/mol ), CI typically produces a prominent protonated molecule [M+H]⁺ at m/z 153. uni.lunih.gov This strong molecular ion signal provides clear confirmation of the compound's molecular weight, enhancing detection confidence. This is in contrast to EI, where the molecular ion peak (m/z 152) may be weak or absent, with the spectrum being dominated by fragment ions.
| Ionization Technique | Primary Ion Observed | Typical m/z | Key Advantage |
|---|---|---|---|
| Electron Ionization (EI) | Molecular Ion (M⁺) and numerous fragment ions | 152 (often low intensity) | Provides structural information through fragmentation patterns. |
| Chemical Ionization (CI) | Protonated Molecule ([M+H]⁺) | 153 (typically high intensity) | Provides clear molecular weight confirmation with minimal fragmentation. |
Isotope Dilution Mass Spectrometry for Quantitative Analysis
For accurate and precise quantification of this compound, especially in complex matrices like food and beverages, Stable Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. nih.gov This technique overcomes variations in sample preparation and instrument response by using a stable, isotopically labeled version of the analyte as an internal standard.
The methodology involves adding a known quantity of an isotopically labeled standard (e.g., deuterium-labeled this compound, [²Hₓ]-2-ethoxy-3-ethylpyrazine) to the sample prior to extraction and analysis. Because the labeled standard is chemically identical to the native analyte, it behaves the same way during every step of the analytical process, including extraction, derivatization, and injection.
During MS analysis, the instrument can differentiate between the native analyte and the labeled standard based on their mass difference. Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the native compound in the original sample. This method has been successfully applied to quantify other structurally similar pyrazines, such as 2-methoxy-3-isobutylpyrazine, in wine and grapes, demonstrating its robustness and reliability. nih.govresearchgate.net
| Step | Procedure | Rationale |
|---|---|---|
| 1. Spiking | A precise amount of a stable isotopically labeled internal standard (e.g., [²H₅]-2-ethoxy-3-ethylpyrazine) is added to the sample. | The standard acts as a reference that experiences the same processing as the analyte. |
| 2. Equilibration & Extraction | The sample is homogenized to ensure the standard is fully mixed with the native analyte, followed by extraction (e.g., SPME, liquid-liquid extraction). | Both the analyte and the standard are extracted with the same efficiency. |
| 3. GC-MS Analysis | The extract is analyzed by GC-MS, monitoring specific ions for both the native analyte (e.g., m/z 153 in CI) and the labeled standard. | Mass spectrometry distinguishes between the analyte and the heavier labeled standard. |
| 4. Quantification | The concentration of the native analyte is calculated based on the ratio of its MS signal to that of the known amount of added internal standard. | The ratio measurement corrects for analyte loss during sample preparation and for variations in instrument response. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netomicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.
¹H NMR: A proton (¹H) NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The ethoxy group would show a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. Similarly, the ethyl group attached to the pyrazine ring would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The two protons on the pyrazine ring itself would appear as distinct signals in the aromatic region of the spectrum.
¹³C NMR: A carbon-13 (¹³C) NMR spectrum would show a separate signal for each unique carbon atom in the molecule. For this compound, this would result in eight distinct signals corresponding to the two methyl carbons, two methylene carbons, and the four carbons of the pyrazine ring.
2D NMR Techniques: To confirm the precise connectivity, two-dimensional (2D) NMR experiments are employed. core.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, confirming, for example, that the methylene and methyl protons of the ethoxy group are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
| Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal | Key 2D NMR Correlation (HMBC) |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | -OCH₂- (quartet), -CH₃ (triplet) | -OCH₂-, -CH₃ | Correlation between -OCH₂- protons and the C2 carbon of the pyrazine ring. |
| Ethyl (-CH₂CH₃) | -CH₂- (quartet), -CH₃ (triplet) | -CH₂-, -CH₃ | Correlation between -CH₂- protons and the C2 and C3 carbons of the pyrazine ring. |
| Pyrazine Ring | Two distinct signals (e.g., doublets) | Four distinct signals | Correlations between ring protons and adjacent ring carbons. |
Chemometric Approaches in Analytical Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of pyrazines, chemometric approaches are vital for interpreting complex datasets, building predictive models, and ensuring data quality. mdpi.com
In gas chromatography, the retention index (RI) is a standardized measure of a compound's elution time, which is more reproducible between different instruments and conditions than the retention time itself. nih.gov Quantitative Structure-Retention Relationship (QSRR) models utilize regression analysis to predict the retention indices of compounds based on their molecular structure. slideshare.netsocialscienceresearch.org
These models are built by calculating a variety of molecular descriptors (e.g., topological, electronic, and physicochemical properties) for a set of known pyrazines. Multiple linear regression (MLR) or other regression techniques, such as partial least squares (PLS), are then used to create a mathematical equation that correlates these descriptors with the experimentally determined retention indices. acs.orgnih.gov Such models can be used to predict the retention indices of pyrazines that have not yet been analyzed, aiding in their tentative identification in complex mixtures. Studies have shown that regression methods like Least Absolute Deviation (LAD) can be particularly robust for this purpose, as they are less sensitive to the presence of outliers in the data used to build the model. slideshare.net
The quality and reliability of any quantitative analysis depend on the integrity of the underlying data. Outlier detection is a critical step in data quality control, aimed at identifying and handling data points that deviate significantly from the rest of the dataset. nih.gov An outlier can arise from various sources, such as a mistake in sample preparation, an instrument malfunction, or other random errors. scioninstruments.com
If not addressed, a single outlier can significantly skew statistical measures like the mean and standard deviation, potentially leading to the failure of a method validation or inaccurate quantification. scioninstruments.com Statistical tests are employed to formally identify outliers. Common methods include:
Dixon's Q-Test: Used for small sample sizes, this test compares the gap between a suspect data point and its nearest neighbor with the total range of the data.
Grubbs' Test: This test calculates a Z-score for the suspect data point, assessing how many standard deviations it is from the sample mean.
For example, in a set of replicate measurements of this compound concentration, Dixon's Q-test could be applied. The experimental Q-value (Q_exp) is calculated and compared to a critical Q-value (Q_crit) from a table at a specific confidence level (e.g., 95%). If Q_exp > Q_crit, the suspect data point can be statistically rejected as an outlier, ensuring the final reported result is more accurate and reliable. scioninstruments.com
Research Applications and Future Directions for 2 Ethoxy 3 Ethylpyrazine
Utilization as a Model Compound in Chemical Reaction Studies
2-Ethoxy-3-ethylpyrazine and its related alkylpyrazines are significant subjects of study in the investigation of chemical reactions, particularly the Maillard reaction. This non-enzymatic browning reaction, which occurs between amino acids and reducing sugars upon heating, is responsible for the development of flavor and color in a vast array of cooked foods. Pyrazines are a major class of volatile compounds formed during this process, contributing to the desirable roasted, nutty, and baked aromas.
Researchers utilize model systems to understand the complex formation pathways of specific flavor compounds like this compound. By reacting specific amino acids and sugars under controlled conditions, scientists can elucidate the mechanisms of pyrazine (B50134) formation. For instance, studies have shown that different amino acid precursors lead to different types of pyrazines; L-threonine can lead to the formation of 2-ethyl-3,5-dimethylpyrazine (B18607), while L-serine can produce ethylpyrazine and methylpyrazine. nih.gov Understanding these pathways allows for greater control over flavor development in food processing.
In such studies, related pyrazine compounds, such as 2-ethoxy-3-isopropyl pyrazine, have been used as internal standards for quantification, highlighting the role of these compounds as stable reference points in complex chemical analyses. perfumerflavorist.com The structural characteristics of this compound, with its ethoxy and ethyl groups, make it a valuable model for studying how different substituents on the pyrazine ring influence reaction kinetics, formation thresholds, and sensory properties.
Table 1: Pyrazine Formation in Maillard Reaction Model Systems
| Precursor Amino Acid | Resulting Pyrazine Examples |
|---|---|
| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine |
| L-Serine | Ethylpyrazine, Methylpyrazine, 2,6-Diethylpyrazine |
| Lysine | 2,6-Dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine |
| Alanine | 2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine |
This table is generated based on data from scientific studies on Maillard reactions. nih.govperfumerflavorist.com
Investigation of Pyrazines in Agricultural Science for Crop Quality Improvement
Pyrazines are naturally occurring organic compounds found in numerous plants, where they play a vital role in aroma, taste, and defense. adv-bio.com The characteristic "green" flavor of unripe produce is often attributed to the presence of pyrazines, which are produced by the plant to deter animals from consuming the fruit before its seeds are mature. adv-bio.com As the fruit ripens, the concentration of these pyrazines often decreases.
In agricultural science, there is significant interest in understanding and managing the pyrazine content in crops to enhance flavor and quality. For example, in viticulture, the concentration of methoxypyrazines is a critical quality parameter for certain grape varieties, contributing to the characteristic bell pepper or herbaceous notes. The study of compounds like this compound can provide insights into the biogenesis of these flavor-active molecules in various crops, such as coffee, bell peppers, and asparagus. adv-bio.com
Furthermore, pyrazines are being investigated for their potential as natural crop protection agents. adv-bio.com Plants produce these compounds as a defense against disease-causing bacteria and fungi. adv-bio.com This natural antimicrobial property, along with their ability to repel pests, makes pyrazines an attractive alternative to synthetic pesticides. adv-bio.com Research is exploring the use of pyrazines to enhance a plant's natural defenses, potentially leading to more sustainable agricultural practices. adv-bio.com
Exploration in Fragrance Formulation Research
Pyrazines are a versatile class of compounds used by perfumers to introduce a wide range of aromatic notes into fragrance compositions. scentjourner.comchemicalbull.com Although primarily associated with flavors, select pyrazines are highly valued in perfumery for their ability to impart unique and powerful characteristics, even at very low concentrations. perfumerflavorist.com They can add green, earthy, nutty, roasted, and gourmand scents to a fragrance profile. scentjourner.comnbinno.com
While some sources indicate that this compound itself is not typically used in fragrance applications, the broader family of alkoxy and alkyl pyrazines is integral to modern perfumery. thegoodscentscompany.com For example:
2-Methoxy-3-isobutylpyrazine is used for its intense green, bell pepper aroma. perfumerflavorist.com
2,3,5-Trimethylpyrazine provides nutty, roasted, and cocoa-like notes, often used in gourmand fragrances to evoke the comforting scents of coffee or baked goods. nbinno.com
2-Acetylpyrazine contributes to nutty and pandan-like fragrances. scentjourner.com
These compounds are used to enhance specific notes, balance compositions, and create novel scent experiences. scentjourner.com Their high odor impact means that a minute amount can significantly alter a fragrance's character, making them a cost-effective tool for perfumers. perfumerflavorist.com The study of this compound, with its characteristic raw potato and earthy odor, contributes to the broader understanding of structure-odor relationships within this important class of aroma chemicals. thegoodscentscompany.comcymitquimica.com
Table 2: Examples of Pyrazines in Fragrance Formulation
| Pyrazine Compound | Typical Odor Profile | Application in Fragrance |
|---|---|---|
| 2-Methoxy-3-isobutylpyrazine | Green, bell pepper | Enhancing fresh, crisp green notes |
| 2,3,5-Trimethylpyrazine | Nutty, roasted, cocoa | Creating warm, gourmand, and oriental scents |
| 2-Acetylpyrazine | Nutty, popcorn, pandan | Adding nutty and green facets to gourmand fragrances |
| 2-Methoxy-3-sec-butylpyrazine | Earthy, green pea, galbanum | Introducing grounding, natural elements |
This table presents examples of pyrazines and their common uses in the fragrance industry. scentjourner.comperfumerflavorist.comnbinno.com
Studies on Pyrazines as Biological Signaling Molecules (e.g., Pheromones)
Pyrazines are crucial semiochemicals in the natural world, acting as vital signaling molecules for a wide range of insects. doaj.orgsemanticscholar.org These volatile heterocyclic compounds are involved in orchestrating various behaviors, including alarm signaling, aggregation, and mate recognition. doaj.orgresearchgate.net The chemical stability and volatility of pyrazines make them well-suited for chemical communication. researchgate.net
Research has identified specific pyrazines as key components of insect pheromones. For instance, some insects use pyrazines as alarm pheromones to warn others of danger. adv-bio.com Leafcutter ants, for example, release a pyrazine compound when threatened to alert the colony. adv-bio.com In another specific case, 2-ethyl-3,6-dimethylpyrazine has been identified as an alarm pheromone component in the fire ant, Solenopsis invicta. nih.gov
The study of this compound in this context represents a promising area of research. Investigating whether this compound or its derivatives are produced by insects and what behavioral responses they might elicit could lead to new discoveries in chemical ecology. doaj.org A deeper understanding of the role of pyrazines in insect communication is essential for developing novel and sustainable pest management strategies, such as using synthetic pheromones to trap or repel agricultural pests. adv-bio.comdoaj.org
Advanced Research in Fermentation Processes for Flavor Compound Production
There is a growing consumer demand for natural ingredients, which has spurred significant research into the biotechnological production of flavor compounds like this compound. tuwien.ac.atresearchgate.net Microbial fermentation is seen as a promising and sustainable alternative to chemical synthesis, as it operates under milder conditions and utilizes renewable resources. researchgate.netnih.gov
Several microorganisms, particularly strains of Bacillus subtilis, have been identified as producers of a variety of alkylpyrazines. researchgate.netnih.gov Research in this area focuses on several key aspects:
Strain Screening and Improvement: Isolating and identifying new microbial strains with a high capacity for pyrazine production.
Metabolic Engineering: Modifying the metabolic pathways of microorganisms to enhance the yield of specific target pyrazines.
Process Optimization: Fine-tuning fermentation parameters such as substrate selection (e.g., amino acids, sugars), pH, temperature, and aeration to maximize production efficiency. researchgate.net
For example, studies have shown that the addition of precursors like L-threonine to the fermentation medium can stimulate the production of certain dimethylpyrazines. nih.gov While challenges such as low production titers and complex product mixtures remain, the combination of systems biology and bioprocess engineering holds significant potential for making the microbial production of pyrazines a commercially viable reality. researchgate.net
Interdisciplinary Research Opportunities in Food Science and Chemical Engineering
The study and application of this compound provide a fertile ground for interdisciplinary collaboration between food science and chemical engineering. The distinct but complementary expertise of these two fields can drive innovation in flavor science and food production.
For Food Scientists, the focus is on the sensory aspects and biological formation of pyrazines. Key research areas include:
Understanding the formation of pyrazines during processing through the Maillard reaction and fermentation. mdpi.com
Investigating the biogenesis of pyrazines in raw agricultural materials to improve crop quality.
For Chemical Engineers, the emphasis is on the process and production side. Key research areas include:
Designing and optimizing bioreactors for the microbial fermentation of pyrazines, focusing on scalability and yield. researchgate.net
Developing efficient extraction and purification techniques to isolate high-purity pyrazines from complex mixtures. nih.gov
Controlling reaction conditions in food processing to either promote or inhibit the formation of specific pyrazines to achieve a desired flavor profile.
Collaborative projects could focus on developing controlled-release systems for flavor compounds within a food matrix or designing continuous reaction systems that mimic and control the Maillard reaction to produce specific flavor profiles on an industrial scale. This synergy is crucial for translating fundamental knowledge of flavor chemistry into practical applications for the food and fragrance industries.
Q & A
Q. What are the optimal gas chromatography-mass spectrometry (GC-MS) parameters for detecting and quantifying 2-Ethoxy-3-ethylpyrazine in microbial samples?
- Methodological Answer : A validated GC-MS method using a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) and electron ionization (EI) at 70 eV is recommended. Calibration standards (1–50 ng/g) should be prepared in methanol with deuterated internal standards (e.g., NDPA-d14) to correct for matrix effects. Splitless injection (250°C) and a temperature gradient starting at 40°C (hold 2 min) to 280°C (10°C/min) are optimal for resolving this compound from co-eluting volatiles .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, use deuterated chloroform (CDCl₃) as a solvent and compare chemical shifts to NIST reference data (δ ~2.5–3.0 ppm for ethyl groups, δ ~4.0 ppm for ethoxy). HRMS should match the molecular ion [M+H]⁺ at m/z 139.0866 (C₈H₁₂N₂O) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for all procedures, wear nitrile gloves, and safety goggles. The compound is a skin/eye irritant (GHS Category 2/2A) and flammable (Category 4). Store in sealed containers away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported odor thresholds for this compound across studies?
Q. What computational methods are effective for modeling the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts degradation pathways. Simulate aqueous stability by calculating bond dissociation energies (BDEs) for the ethoxy group. Validate experimentally via accelerated stability testing (40–80°C, pH 3–9) with HPLC monitoring .
Q. How can isomers like 3-ethoxy-2-ethylpyrazine be differentiated from this compound in complex mixtures?
Q. What strategies improve the yield of this compound in heterocyclic synthesis?
- Methodological Answer : Optimize the condensation of 3-ethylpyrazine-2-ol with ethyl bromide using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system (H₂O/dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.6 in hexane:EtOAc 4:1). Purify via vacuum distillation (b.p. ~120–125°C) .
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